molecular formula C18H27N3O B5571796 2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide

Cat. No.: B5571796
M. Wt: 301.4 g/mol
InChI Key: XPAUAIKBJZJEDC-XMHGGMMESA-N
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Description

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of azocane derivatives This compound is characterized by its unique structure, which includes an azocane ring and a substituted acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide typically involves the reaction of azocane derivatives with substituted benzaldehydes under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azocan-2-one
  • 2-(Azocan-1-yl)acetic acid
  • 2-(Azocan-1-yl)-2-oxoacetic acid

Comparison

Compared to similar compounds, 2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide is unique due to its specific structural features and functional groups. These unique characteristics contribute to its distinct chemical reactivity and potential applications in various fields. For example, the presence of the azocane ring and the substituted acetamide group may enhance its biological activity and stability compared to other azocane derivatives.

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-2-16-8-10-17(11-9-16)14-19-20-18(22)15-21-12-6-4-3-5-7-13-21/h8-11,14H,2-7,12-13,15H2,1H3,(H,20,22)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAUAIKBJZJEDC-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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